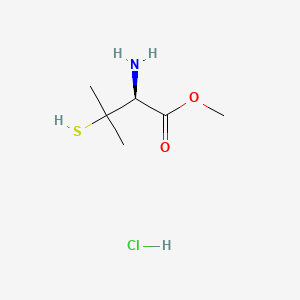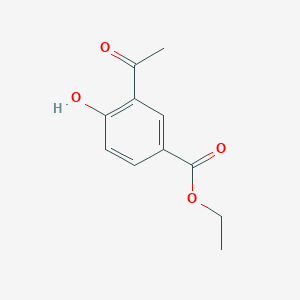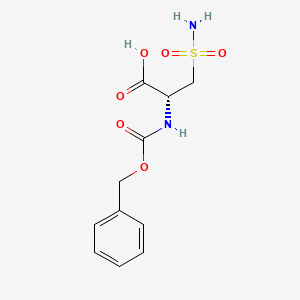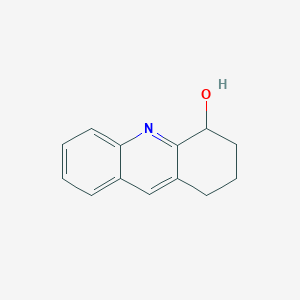
1,2,3,4-Tetrahydroacridin-4-ol
Vue d'ensemble
Description
1,2,3,4-Tetrahydroacridin-4-ol, also known as 4-hydroxytacrine, belongs to the class of organic compounds known as acridines . It is a well-known cholinesterase inhibitor commonly used in pharmacological studies . It is used in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves the interaction between cyclohexanone and anthranilic acid, followed by chlorination of the product, and then condensation of the last compound with hydrazine hydrate . Enantiopure samples of (+)- (1 R ,2 S) and (–)- (1 S ,2 R )-1,2-epoxy-1,2-dihydroacridine have been obtained from the corresponding trans -2-bromo-1,2,3,4-tetrahydroacridin-1-ol MTPA esters .Molecular Structure Analysis
The molecular formula of this compound is CHN. It has an average mass of 183.249 Da and a monoisotopic mass of 183.104797 Da .Applications De Recherche Scientifique
Alzheimer's Disease Therapeutics 1,2,3,4-Tetrahydroacridin-4-ol and its derivatives have been explored for their potential in treating Alzheimer's disease. Compounds related to this chemical have been found to inhibit acetylcholinesterase in vitro and exhibit activity in models predictive of Alzheimer's disease. These compounds also show promising results in clinical trials for Alzheimer's treatment (Shutske et al., 1989).
Cardiac Potassium Channel Blocker The compound has been studied for its effects on myocardial membrane currents, specifically its ability to block cardiac potassium channels. This property can have significant implications for the development of cardiac drugs (Osterrieder, 1987).
Antimalarial Activity this compound derivatives have shown antimalarial activity. These compounds, known as tetrahydroacridin-9(10H)-ones, have been synthesized and tested against clinically relevant malaria isolates, demonstrating good physicochemical properties and little to no cross-resistance (Cross et al., 2011).
Theoretical Chemistry Studies Theoretical molecular orbital studies of this compound and its derivatives have provided insights into their structures, reactivities, and stability. This research is crucial for understanding and optimizing the drug design process for these compounds (Pop et al., 1989).
RNA Polymerase Inhibition This chemical has been examined for its ability to inhibit RNA polymerase in Escherichia coli, an important aspect for understanding its interaction with DNA and potential as a therapeutic agent (Nicholson & Peacocke, 1966).
Diabetes Management Some derivatives of this compound have been synthesized and assessed for their potential in diabetes management. These studies involve in vivo experiments with Wistar rats, demonstrating the compounds' efficiency and safety margins as antidiabetic agents (Abdel Megeed et al., 2017).
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydroacridin-4-ol is not fully known, but it is suggested that the drug is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases. This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses .
Safety and Hazards
The current use of 1,2,3,4-Tetrahydroacridin-4-ol is limited due to its poor oral bioavailability, the necessity for four daily doses, and serious side effects (including nausea, vomiting, dry mouth, indigestion, diarrhea, loss of appetite, urinary incontinence, collapse, convulsions, and hepatotoxicity) .
Orientations Futures
Future research on 1,2,3,4-Tetrahydroacridin-4-ol could focus on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Additionally, more emphasis may be placed on the development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroacridin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-2,4,6,8,12,15H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJYSJLNRINXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC3=CC=CC=C3C=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482888 | |
| Record name | 1,2,3,4-Tetrahydroacridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26625-27-4 | |
| Record name | 1,2,3,4-Tetrahydroacridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


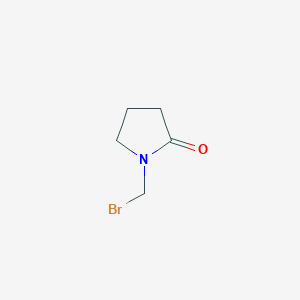
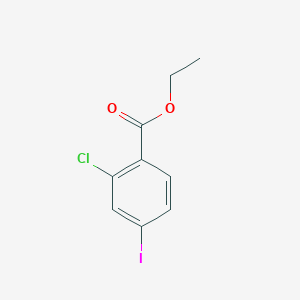
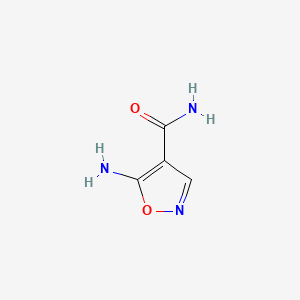

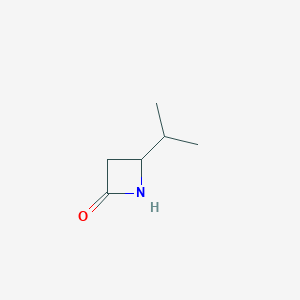

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine](/img/structure/B1610681.png)
![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)
